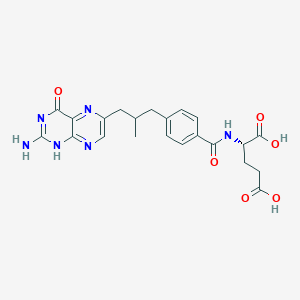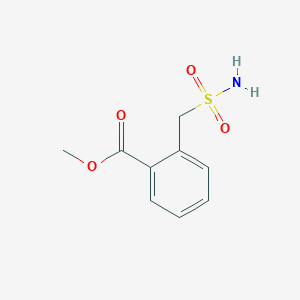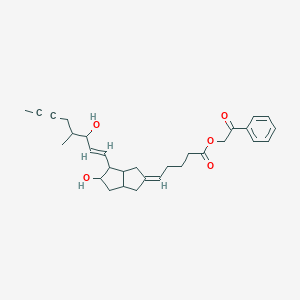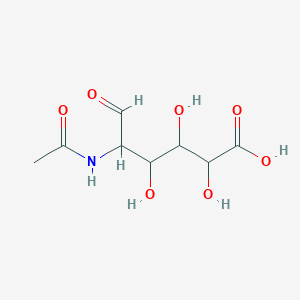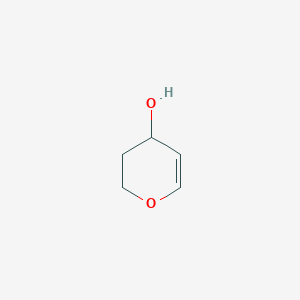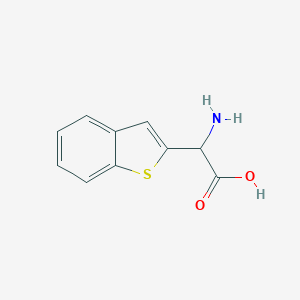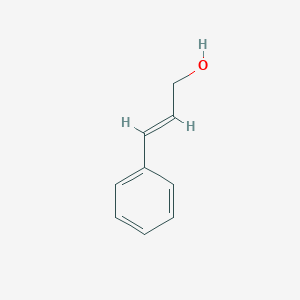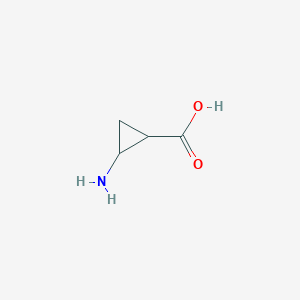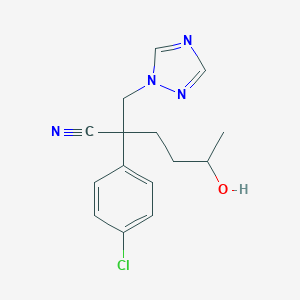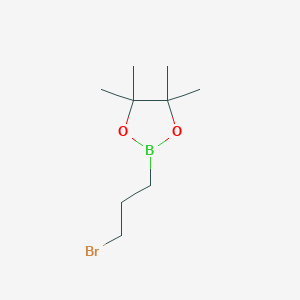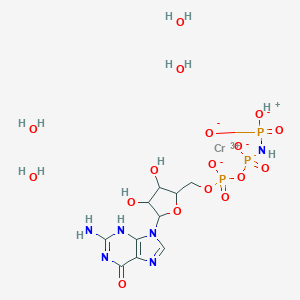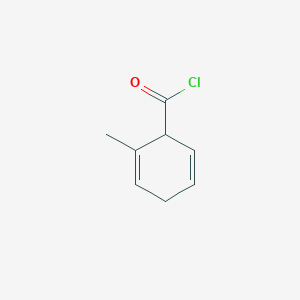
2-Methylcyclohexa-2,5-diene-1-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylcyclohexa-2,5-diene-1-carbonyl chloride, also known as MCDCC, is a chemical compound that is widely used in scientific research. It is a highly reactive compound that is used in the synthesis of various organic compounds. MCDCC is a versatile reagent that can be used in a wide range of applications, including the synthesis of natural products, pharmaceuticals, and agrochemicals.
Mécanisme D'action
2-Methylcyclohexa-2,5-diene-1-carbonyl chloride is a highly reactive compound that can undergo various reactions, such as nucleophilic substitution, addition, and elimination reactions. The mechanism of action of this compound depends on the specific reaction that is taking place. For example, in the synthesis of natural products, this compound is used as a reagent to introduce a carbonyl group into the organic molecule.
Biochemical and Physiological Effects:
This compound is not used as a drug and therefore, there is no information available on its biochemical and physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Methylcyclohexa-2,5-diene-1-carbonyl chloride in lab experiments is its versatility. It can be used in a wide range of applications, making it a useful reagent for organic synthesis. However, this compound is highly reactive and requires careful handling. It is also a toxic and corrosive compound, which can pose a risk to researchers if not handled properly.
Orientations Futures
There are several future directions for the use of 2-Methylcyclohexa-2,5-diene-1-carbonyl chloride in scientific research. One potential application is in the synthesis of new pharmaceuticals. This compound can be used to introduce specific functional groups into organic molecules, which can lead to the development of new drugs. Another potential application is in the synthesis of new agrochemicals. This compound can be used to synthesize compounds that have specific properties, such as insecticides or herbicides. Additionally, this compound can be used in the development of new materials, such as polymers or nanomaterials. Overall, this compound is a versatile reagent that has many potential applications in scientific research.
Méthodes De Synthèse
2-Methylcyclohexa-2,5-diene-1-carbonyl chloride can be synthesized by the reaction of 2-methylcyclohexa-2,5-diene-1-carboxylic acid with thionyl chloride. The reaction produces this compound and sulfur dioxide gas. The reaction is highly exothermic and requires careful handling.
Applications De Recherche Scientifique
2-Methylcyclohexa-2,5-diene-1-carbonyl chloride is widely used in scientific research as a reagent for the synthesis of various organic compounds. It is particularly useful in the synthesis of natural products, such as terpenes and steroids. This compound is also used in the synthesis of pharmaceuticals and agrochemicals. It is a versatile reagent that can be used in a wide range of applications.
Propriétés
Numéro CAS |
123862-86-2 |
|---|---|
Formule moléculaire |
C8H9ClO |
Poids moléculaire |
156.61 g/mol |
Nom IUPAC |
2-methylcyclohexa-2,5-diene-1-carbonyl chloride |
InChI |
InChI=1S/C8H9ClO/c1-6-4-2-3-5-7(6)8(9)10/h3-5,7H,2H2,1H3 |
Clé InChI |
BKCQGKUEKTVRFI-UHFFFAOYSA-N |
SMILES |
CC1=CCC=CC1C(=O)Cl |
SMILES canonique |
CC1=CCC=CC1C(=O)Cl |
Synonymes |
2,5-Cyclohexadiene-1-carbonyl chloride, 2-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



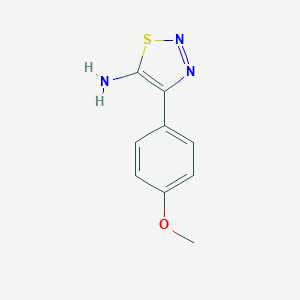

![6,7-Dihydro-2H-thiopyrano[3,4-d]isoxazol-3(4H)-one](/img/structure/B53716.png)
